N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide is a synthetic organic compound with the molecular formula C22H18N2O3S and a molecular weight of 390.45 g/mol. This compound is classified under the category of carboxamides, specifically as a substituted benzenesulfonamide. It features a cyano group and a sulfonyl group attached to the aromatic system, which may contribute to its chemical reactivity and potential biological activity.
N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide falls into the following classifications:
The synthesis of N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide can be achieved through multiple synthetic routes. A common method involves the reaction of 2-methylbenzenecarboxylic acid with an appropriate sulfonyl chloride in the presence of a base to form the corresponding sulfonamide. Subsequently, a cyanation step can be introduced using potassium cyanide or another cyanating agent to introduce the cyano group at the para position relative to the sulfonamide.
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)S(=O)(=O)C(C)C#N)CThis representation highlights the connectivity between various functional groups within the molecule.
N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions vary based on desired outcomes, with temperature, solvent choice, and reaction time being critical parameters.
Relevant data on these properties can provide insights into safe handling and potential applications in research.
N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide has potential applications in various scientific fields:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8